molecular formula C21H17N5O3 B6528551 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1019101-46-2

4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B6528551
CAS RN: 1019101-46-2
M. Wt: 387.4 g/mol
InChI Key: KUVUTGVZJBBFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50 °C and stirred for 3 hours, giving an orange solution .


Molecular Structure Analysis

The molecular structure of the compound is based on a pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

Antibacterial Activities

4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide: and its derivatives have been evaluated for their antibacterial properties. Notably, the sulfamide derivative (compound 5) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This finding underscores its potential as an antimicrobial agent.

Antioxidant Properties

While specific studies on this compound’s antioxidant effects are scarce, benzamide derivatives have been investigated for their antioxidant activity. Further research could explore whether 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide possesses similar properties .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including those with structural similarities to our compound, have demonstrated potent antileishmanial and antimalarial effects. Investigating its potential in these areas could yield valuable insights .

Inhibition of p56 Lck

Structurally related pyrazole compounds have been found to inhibit p56 Lck, a protein kinase involved in immune responses. Exploring whether our compound shares this property could be worthwhile .

Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonism

Compound 3,4-dibenzoyl-1,5-diphenyl-1H-pyrazole (6) has been reported as a potent CRF-1 receptor antagonist. Investigating whether our compound exhibits similar activity against CRF-1 receptors could be relevant .

GABA Inhibition

The compound 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole (IV) has been described as a potent GABA inhibitor. Exploring whether our compound shares this property could be intriguing .

Future Directions

The compound and its derivatives could potentially be explored for their pharmacological effects. For instance, pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Further studies are required to determine their potential against a wide range of human pathogens, their MIC mode of actions, and to assess the usefulness of the synthesized compounds .

properties

IUPAC Name

4-benzoyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-13-12-17(25-26(13)2)20-23-24-21(29-20)22-19(28)16-10-8-15(9-11-16)18(27)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVUTGVZJBBFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.